N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
Description
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a tetrahydrofuran-2-ylmethyl group at the 5-position and a 1,3-benzoxazol-2-amine moiety at the 2-position. The tetrahydrofuran (THF) substituent introduces an oxygen-containing cyclic ether, which may enhance solubility and influence pharmacokinetic properties. The benzoxazole group, a fused aromatic system with oxygen and nitrogen atoms, is associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H19N5O2/c1-2-6-13-12(5-1)18-15(22-13)19-14-16-9-20(10-17-14)8-11-4-3-7-21-11/h1-2,5-6,11H,3-4,7-10H2,(H2,16,17,18,19) |
InChI Key |
VWNLWDZATRYSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Synthesis of the Triazine Ring: The triazine ring can be synthesized via the reaction of an amine with a nitrile under basic conditions.
Coupling of the Tetrahydrofuran and Triazine Rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the two rings.
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative.
Final Coupling Step: The final step involves the coupling of the benzoxazole ring with the tetrahydrofuran-triazine intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel polymers and materials with specific properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Research: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
(a) N-[5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethoxy-4-methyl-2-quinazolinamine
- Structure : Features a quinazolinamine group instead of benzoxazole and a benzyl substituent on the triazine.
- The benzyl group (vs. THF) increases hydrophobicity, which may affect membrane permeability .
- Synthesis : Similar multi-step protocols involving coupling of substituted amines with activated triazine intermediates .
(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Replaces the triazine core with a thiazole ring and substitutes a benzamide group.
- Key Differences: The thiazole-benzamide system is structurally simpler but shares bioisosteric similarities with benzoxazole.
- Activity : Analogous compounds (e.g., nitazoxanide) exhibit antiparasitic activity via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition .
Triazine-Amine Derivatives in Agrochemicals
(a) Metsulfuron Methyl
- Structure : A sulfonylurea herbicide with a triazine core substituted with methoxy and methyl groups.
- Key Differences: The sulfonylurea bridge (vs. benzoxazole) confers herbicidal activity by inhibiting acetolactate synthase (ALS).
- Applications : Widely used in agriculture, contrasting with the therapeutic focus of benzoxazole-triazine hybrids .
Benzoxazole/Thiazole-Imidazole Hybrids
(a) Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
- Structure : Combines a benzothiadiazole with an imidazoline ring.
- Key Differences : The imidazoline group (vs. triazine) enables α2-adrenergic receptor agonism, leading to muscle relaxant effects. The chlorine atom enhances metabolic stability .
- Pharmacology : Highlights the role of halogenation in optimizing drug-like properties, a strategy applicable to triazine-benzoxazole derivatives .
Comparative Data Table
Pharmacological and Industrial Potential
- Drug Development : The benzoxazole-triazine scaffold is understudied but shares motifs with kinase inhibitors (e.g., imatinib) and antiviral agents. The THF group may improve blood-brain barrier penetration .
Biological Activity
N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core linked to a benzoxazole moiety , which contributes to its unique biological profile. The presence of the tetrahydrofuran substituent enhances its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 270.33 g/mol .
Antimicrobial Properties
Compounds with similar structural characteristics have demonstrated significant antibacterial and antifungal activities . The sulfonamide group within the compound is particularly noted for its ability to inhibit bacterial growth. Research indicates that derivatives of triazine compounds can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and activating caspases.
Anticancer Activity
Studies have shown that triazine derivatives can exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival. For instance, compounds structurally related to this compound have been associated with the induction of apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its biological effects involves interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of signaling pathways critical in inflammation and cancer progression.
Interaction Studies
To elucidate the compound's mechanism of action, interaction studies are essential. These studies often utilize techniques such as:
- Molecular docking to predict binding affinities with target proteins.
- Cell viability assays to assess cytotoxic effects on various cell lines.
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of triazine derivatives similar to this compound, researchers found that these compounds could significantly reduce cell viability in human breast cancer cell lines (MCF7) at micromolar concentrations. The study also indicated that these compounds activated apoptotic pathways through caspase 3 activation.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of related sulfonamide compounds demonstrated that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents from this class of compounds.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Broad-spectrum antibacterial properties |
| 4-chloro-N-(5-aromatic-substituted 1,2,4-triazine)benzenesulfonamide | Triazine core with aromatic substitutions | Notable anticancer activity |
| 1-(4-sulfamoylphenyl)-3-methyltriazene | Triazene linkage with sulfonamide | Potential antitumor agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
